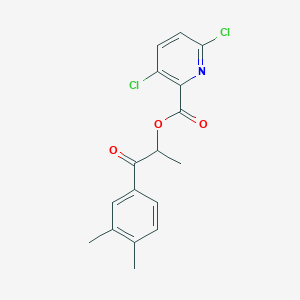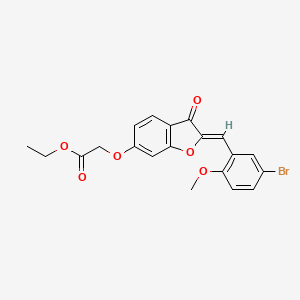![molecular formula C21H23F5NO5P B2993540 N-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl]-L-Alanine 2-ethylbutyl ester CAS No. 1911578-98-7](/img/structure/B2993540.png)
N-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl]-L-Alanine 2-ethylbutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl]-L-Alanine 2-ethylbutyl ester involves several steps. One common method includes the reaction of 2,3,4,5,6-pentafluorophenol with phenoxyphosphoryl chloride to form the intermediate compound. This intermediate is then reacted with L-alanine and 2-ethylbutanol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl]-L-Alanine 2-ethylbutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl]-L-Alanine 2-ethylbutyl ester has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is explored as a potential drug candidate for treating various diseases due to its unique chemical structure.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of N-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl]-L-Alanine 2-ethylbutyl ester involves its interaction with specific molecular targets. The compound’s phosphinyl group can interact with enzymes and proteins, altering their activity and leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it effective in its applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl]-L-Alanine 1-methylethyl ester
- N-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl]-L-Alanine isopropyl ester
Uniqueness
N-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl]-L-Alanine 2-ethylbutyl ester is unique due to its specific ester group, which imparts different solubility and reactivity properties compared to its similar compounds. This uniqueness makes it suitable for specific applications where other compounds may not be as effective .
Eigenschaften
IUPAC Name |
2-ethylbutyl (2S)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F5NO5P/c1-4-13(5-2)11-30-21(28)12(3)27-33(29,31-14-9-7-6-8-10-14)32-20-18(25)16(23)15(22)17(24)19(20)26/h6-10,12-13H,4-5,11H2,1-3H3,(H,27,29)/t12-,33?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSOMRSHXPZDCC-HHSZUNSFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)COC(=O)[C@H](C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F5NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(4-butylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2993457.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole](/img/structure/B2993461.png)

![[2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2993464.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2993467.png)
![6-(4-benzylpiperidin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2993468.png)
![(2Z)-N-cyclopentyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2993470.png)


![8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2993474.png)

![1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2993476.png)


